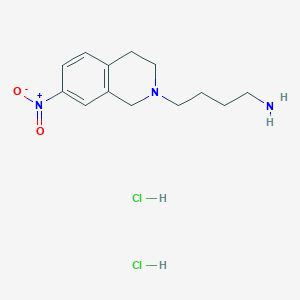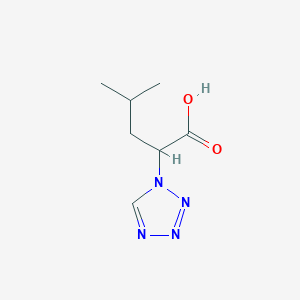
Boc-DL-hse(bzl)-oh
Descripción general
Descripción
Boc-DL-homoserine(benzyl)-hydroxide: is a chemical compound used primarily in peptide synthesis. It is a derivative of homoserine, an amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-homoserine(benzyl)-hydroxide typically involves the protection of the amino group of homoserine with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a benzyl group to the hydroxyl group. The general steps are as follows:
Protection of the Amino Group: The amino group of homoserine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Benzyl Group: The hydroxyl group of the protected homoserine is then benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of Boc-DL-homoserine(benzyl)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-DL-homoserine(benzyl)-hydroxide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Boc-DL-homoserine(benzyl)-hydroxide is widely used in peptide synthesis as a building block. It is used to introduce homoserine residues into peptides, which can influence the peptide’s structure and function.
Biology: In biological research, the compound is used to study the role of homoserine in protein function and structure. It is also used in the synthesis of peptide-based drugs and biomolecules.
Medicine: The compound is used in the development of peptide-based therapeutics. It is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists, or antagonists.
Industry: In the pharmaceutical industry, Boc-DL-homoserine(benzyl)-hydroxide is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications.
Mecanismo De Acción
The mechanism of action of Boc-DL-homoserine(benzyl)-hydroxide is primarily related to its role as a building block in peptide synthesis. The compound is incorporated into peptides, where it can influence the peptide’s structure and function. The Boc protecting group is typically removed under acidic conditions to expose the amino group, allowing for further reactions.
Comparación Con Compuestos Similares
Boc-DL-serine(benzyl)-hydroxide: Similar to Boc-DL-homoserine(benzyl)-hydroxide but with a serine residue instead of homoserine.
Boc-DL-threonine(benzyl)-hydroxide: Contains a threonine residue instead of homoserine.
Boc-DL-phenylalanine(benzyl)-hydroxide: Contains a phenylalanine residue instead of homoserine.
Uniqueness: Boc-DL-homoserine(benzyl)-hydroxide is unique due to the presence of the homoserine residue, which can introduce specific structural and functional properties into peptides. The benzyl group provides additional stability and protection during synthesis, making it a valuable compound in peptide chemistry.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDXPGUBDAKLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)

![[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3162123.png)







![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)
![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)


